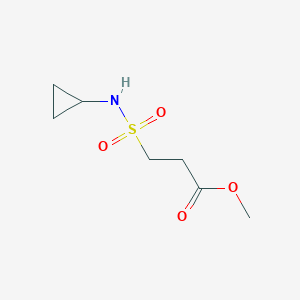

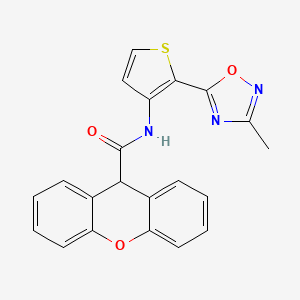

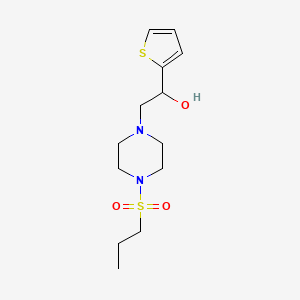

2-氟-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated benzamides can involve various strategies, including the acylation of aromatic compounds with fluorinated acyl chlorides, as well as cyclization reactions. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids followed by coupling and cyclization reactions . Additionally, the Fries rearrangement, a microwave-assisted, catalyst- and solvent-free process, has been used to synthesize related compounds .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated benzamides. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, providing insights into the molecular packing and hydrogen bonding interactions within the crystal . Similarly, structural investigations of other fluorinated benzamides have highlighted the importance of hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions due to the presence of reactive functional groups. The Fries rearrangement mentioned earlier is one such reaction that can be used to transform certain precursors into fluorinated benzamides . Additionally, the nucleophilic vinylic substitution (S(N)V) reaction has been explored to synthesize fluorinated heterocycles from difluoroenamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom and the specific substituents on the benzamide ring. Fluorine can affect the lipophilicity, metabolic stability, and bioavailability of these compounds. For example, modifications to reduce lipophilicity resulted in improved bioavailability and a better toxicological profile for a 5-lipoxygenase inhibitor . The presence of fluorine can also impact the cytotoxicity and antitumor activities of these compounds, as seen in the synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles .

科学研究应用

抗肿瘤活性

氟代苯甲酰胺衍生物的显着应用之一是在肿瘤学领域。例如,合成苯甲酰胺衍生物 MS-27-275 已显示出对人类肿瘤的显着体内抗肿瘤活性。它抑制组蛋白脱乙酰酶 (HDA),导致肿瘤细胞系中核组蛋白的过度乙酰化,进而导致细胞周期变化和癌细胞增殖减少。这表明包括 2-氟-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺在内的类似氟代苯甲酰胺化合物可以通过涉及 HDA 抑制或其他相关途径的机制,潜在地探索其抗肿瘤特性 (A. Saito 等,1999)。

诊断成像

已研究了氟-18 标记的苯甲酰胺类似物,以使用正电子发射断层扫描 (PET) 对实体瘤的 sigma2 受体状态进行成像。这些化合物在生物分布研究中显示出高肿瘤摄取和可接受的肿瘤/正常组织比率,表明它们在肿瘤学中作为诊断工具的潜力。这突出了使用 2-氟-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺衍生物用于类似成像应用的可能性,特别是如果它们对特定肿瘤标志物或受体表现出亲和力 (Z. Tu 等,2007)。

抗菌活性

此外,已评估氟代苯甲酰胺化合物的抗菌特性。已发现某些衍生物对真菌和革兰氏阳性微生物具有很高的活性,对革兰氏阴性菌株具有一定的活性。这表明从氟代苯甲酰胺衍生物(包括 2-氟-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺)开发抗菌剂的潜力,尤其是在解决耐药菌株方面 (M. Carmellino 等,1994)。

作用机制

Target of Action

The primary target of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is the RET (c-RET) oncogene . This gene plays a crucial role in cell survival, proliferation, and migration. Mutations in this gene can lead to various types of cancer .

Mode of Action

2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide interacts with its target by inhibiting the activity of the RET oncogene . This inhibition prevents the oncogene from promoting the growth and spread of cancer cells .

Biochemical Pathways

The inhibition of the RET oncogene by 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway . These pathways are involved in cell growth, survival, and differentiation. By inhibiting the RET oncogene, the compound disrupts these pathways, leading to the death of cancer cells .

Pharmacokinetics

It’s known that the compound is highly soluble in water and other polar solvents , which suggests it may have good bioavailability.

Result of Action

The result of the action of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the biochemical pathways that these cells rely on for survival .

Action Environment

The action of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its efficacy .

属性

IUPAC Name |

2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIKHRWFKRELID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)

![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)